4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound features a unique structure that incorporates both pyrazole and quinoline moieties, making it of interest in various fields of chemical research, particularly in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various chemical reactions involving readily available starting materials. It is not commonly found in nature but can be produced in laboratory settings through specific synthetic pathways.
This compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms within its ring structure. It also falls under the category of bioactive compounds, which are compounds that have effects on living organisms, particularly in pharmacological contexts.
The synthesis of 4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step reactions. One common method includes:
The synthesis may utilize techniques such as reflux conditions to promote reaction completion and purification steps like recrystallization or chromatography to isolate the desired product. The use of solvents like ethanol or methanol is common in these reactions.
The molecular structure of 4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one can be described as follows:
The molecular formula is , and its molecular weight is approximately 268.32 g/mol. The compound's structural representation includes various functional groups that influence its properties.
4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one can participate in several chemical reactions:
Reactions typically require controlled conditions such as temperature and pH adjustments to ensure high yields and selectivity towards the desired products. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm reaction progress and product identity.
The mechanism of action for 4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is not fully elucidated but is believed to involve:
Research indicates that similar compounds exhibit antitumor and anti-inflammatory activities; thus, this compound may have potential therapeutic applications pending further investigation.
The physical properties include:
Key chemical properties include:
Relevant data from studies suggest melting points around 150–160 °C and boiling points that vary based on solvent interactions.
4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one has potential applications in:
Friedländer condensation remains the cornerstone synthetic methodology for constructing the tetrahydropyrazoloquinoline core. This approach involves the acid- or base-catalyzed cyclodehydration of o-aminocarbonyl compounds with active methylene-containing pyrazolones. Historical protocols demonstrated by Niementowski utilized anthranilaldehyde (4) and 5-methyl-2-phenyl-4H-pyrazol-3-one (5) under thermal conditions (180–200°C) to yield the first pyrazoloquinoline derivatives, though with limited regiocontrol and modest yields (30–40%) [2]. Modern optimizations employ glacial acetic acid as both solvent and catalyst at reflux temperatures (118°C), significantly enhancing reaction efficiency. Under these conditions, the condensation between substituted anthranilaldehydes and 3-methyl-1-phenyl-1H-pyrazol-5-amine achieves the tetrahydropyrazoloquinoline scaffold in 75–85% yield with high regioselectivity [2] [4]. Solvent-free modifications conducted at 260°C further improve atom economy, reducing reaction times to ≤2 hours while maintaining yields >80% [2].
Table 1: Friedländer Condensation Optimization for Pyrazoloquinoline Synthesis
Catalytic System | Temperature (°C) | Time (h) | Yield Range (%) | Key Advancement |
---|---|---|---|---|
Thermal (neat) | 180–200 | 6–8 | 30–40 | Initial methodology |
Glacial AcOH | 118 (reflux) | 4–5 | 75–85 | Improved regiocontrol |
Solvent-free | 260 | ≤2 | >80 | Enhanced atom economy |
Multicomponent reactions (MCRs) provide efficient single-pot access to complexly functionalized tetrahydropyrazoloquinolines. A highly optimized sequence involves the condensation of 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (10) with hydrazine hydrate, followed by trapping with electrophiles. Initial hydrazinolysis at 80°C in ethanol generates the 3-aminopyrazoloquinoline intermediate 12 via pyrazole ring formation. Subsequent addition of phenylisothiocyanate or benzoyl chloride yields carbothioamide 14 or methanone 16, respectively, with 85–92% isolated yields [4].
A distinct three-component strategy employs arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyls (e.g., cyclohexane-1,3-dione) under mild catalysis by tetrapropylammonium bromide (TPAB, 20 mol%). Conducted in water/acetone (1:2) at 80°C, this cascade proceeds via Knoevenagel adduct formation, Michael addition, intramolecular condensation, and unexpected dearoylation to furnish pentacyclic systems like 3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one (5b) in 90–98% yield [6]. Water acts as a green solvent, while TPAB enhances solubility and catalyzes imine formation.
Table 2: Multicomponent Approaches to Functionalized Derivatives
Components | Catalyst/Conditions | Product | Yield (%) |
---|---|---|---|
10 + NH₂NH₂·H₂O → 12 + PhNCS | EtOH, reflux | 3-Amino-N,4-diphenyl-5,6,7,8-tetrahydropyrazolo[3,4-b]quinoline-9-carbothioamide (14) | 85–90 |
10 + NH₂NH₂·H₂O → 12 + PhCOCl | Pyridine, reflux | (3-Amino-5,6,7,8-tetrahydro-4-phenylpyrazolo[3,4-b]quinolin-9-yl)(phenyl)methanone (16) | 88–92 |
Arylglyoxal + 3-methyl-1-arylpyrazol-5-amine + cyclic 1,3-diketone | TPAB (20 mol%), H₂O/acetone, 80°C | Pentacyclic pyrazoloquinoline (e.g., 5b) | 90–98 |
While direct literature on microwave-assisted synthesis of 4-amino-7-methyl-1-phenyl derivatives is limited, analogous pyrazolo[3,4-b]quinoline syntheses demonstrate the transformative potential of this technology. Microwave irradiation (150–200 W) enables tandem oxidative-condensation between aryl aldehydes and 5-aminopyrazoles using InCl₃ in aqueous media. Reactions complete within 10–15 minutes – a 10-fold reduction compared to conventional heating – with yields exceeding 90% due to suppressed side reactions [6]. This approach is theoretically applicable to the target compound by employing o-ketoaldehydes (e.g., 2-oxopropanal) and 3-methyl-1-phenyl-1H-pyrazol-5-amine under similar conditions. The rapid, uniform heating of microwaves facilitates dehydration and oxidation steps crucial for aromatization without requiring separate oxidants.
Regioselective ring closure remains critical for avoiding isomeric byproducts in pyrazoloquinoline synthesis. Vilsmeier-Haack formylation (POCl₃/DMF) enables regiocontrolled cyclization of 5-aminopyrazole precursors bearing ortho-substituted aryl groups at C4. This electrophilic cyclization exclusively functionalizes the pyrazole C4 position, directing subsequent ring closure to the desired [3,4-b] quinoline fusion [2]. For the 4-amino-substituted target compound, sodium ethoxide catalysis in absolute ethanol efficiently mediates cyclodehydration of keto-hydrazone precursors like 15, achieving regioselective pyrazole annulation at 80°C with >90% selectivity [4].
Emerging catalytic systems show significant promise:
Transitioning from batch to continuous flow reactors addresses key scalability challenges in pyrazoloquinoline manufacturing. Friedländer condensations performed in tubular flow reactors under solvent-free conditions achieve precise temperature control (260±5°C) and residence times of <5 minutes – substantially reducing decomposition pathways observed in batch reactors. A patented continuous hydrogenation process for tetrahydro intermediates utilizes 5% Pd/C cartridges under 20 bar H₂, achieving full conversion of nitro precursors to amino derivatives (e.g., 4-amino group introduction) with catalyst lifetimes exceeding 400 hours [7].
Integrated platforms combining continuous flow synthesis with inline purification (e.g., scavenger resins) demonstrate space-time yields of >1.5 kg·L⁻¹·day⁻¹ for advanced intermediates. Key metrics for industrial production include:
Table 3: Continuous Flow Process Metrics for Pyrazoloquinoline Synthesis
Process Step | Reactor Type | Conditions | Productivity (kg·L⁻¹·day⁻¹) | Purity (%) |
---|---|---|---|---|
Friedländer condensation | Tubular (SS316) | 260°C, solvent-free, 5 min | 1.2 | >98 |
Catalytic hydrogenation | Packed-bed (Pd/C) | 20 bar H₂, EtOAc, 80°C | 1.8 | >99.5 |
TPAB-catalyzed MCR | Microfluidic (SiC) | 100°C, 20 min residence | 0.9 | 95 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7